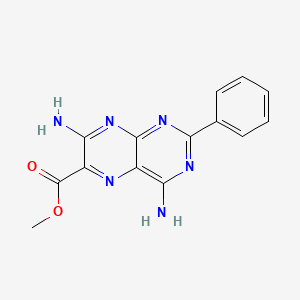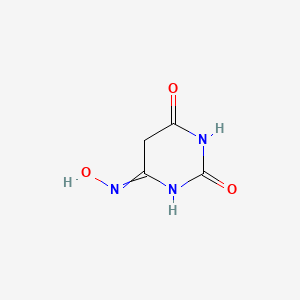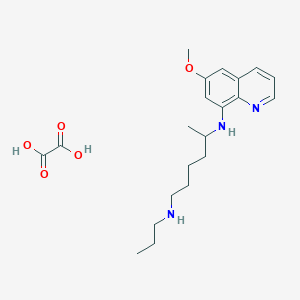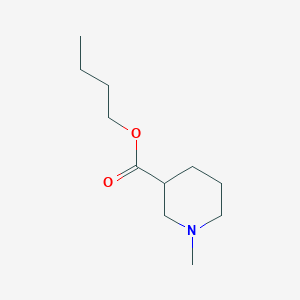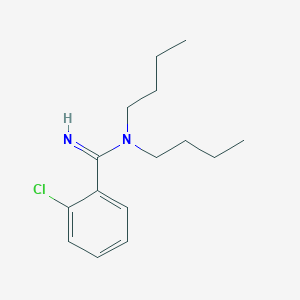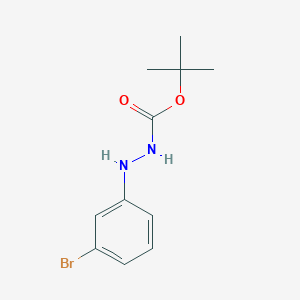
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of hydrazinecarboxylate, where the hydrazine group is substituted with a tert-butyl group and a 3-bromophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbazate with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylhydrazine derivatives.
Oxidation and Reduction: Products include different oxidation states of the hydrazine group.
Coupling Reactions: Biaryl compounds are the major products.
Applications De Recherche Scientifique
tert-Butyl 2-(3-bromophenyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of hydrazine derivatives on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbazate: A precursor in the synthesis of tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate.
tert-Butyl bromoacetate: Another tert-butyl substituted compound with different reactivity.
1-Boc-4-AP: A tert-butyl protected piperidine derivative used in organic synthesis.
Propriétés
Formule moléculaire |
C11H15BrN2O2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
tert-butyl N-(3-bromoanilino)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15) |
Clé InChI |
CBEISKFCVLPVPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
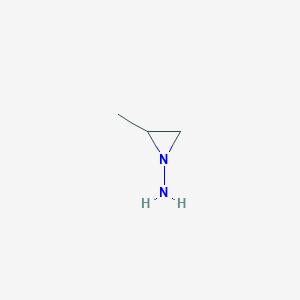

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
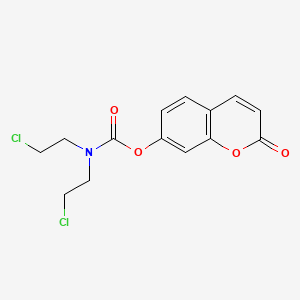
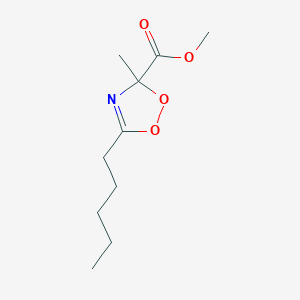
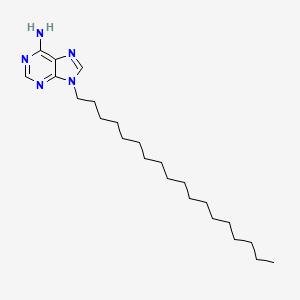

![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
